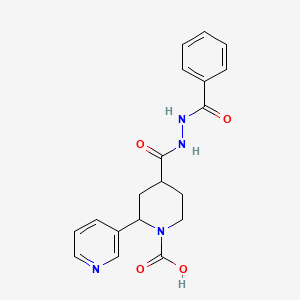
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid
描述
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid is a complex organic compound that features a pyridine ring, a piperidine ring, and a benzoylhydrazino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the benzoylhydrazino group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability.
化学反应分析
Types of Reactions
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid involves its interaction with specific molecular targets. The benzoylhydrazino group can form hydrogen bonds with biological molecules, while the pyridine and piperidine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- Pyridin-4-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-1-carboxylic acid
- Pyridin-3-yl 4-[(2-acetylhydrazino)carbonyl]piperidine-1-carboxylic acid
- Pyridin-3-yl 4-[(2-benzoylhydrazino)carbonyl]piperidine-2-carboxylic acid
Uniqueness
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid is unique due to the specific positioning of the functional groups, which can influence its reactivity and interaction with biological targets
属性
分子式 |
C19H20N4O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
4-(benzamidocarbamoyl)-2-pyridin-3-ylpiperidine-1-carboxylic acid |
InChI |
InChI=1S/C19H20N4O4/c24-17(13-5-2-1-3-6-13)21-22-18(25)14-8-10-23(19(26)27)16(11-14)15-7-4-9-20-12-15/h1-7,9,12,14,16H,8,10-11H2,(H,21,24)(H,22,25)(H,26,27) |
InChI 键 |
YWWHLCIWUKOUER-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CC1C(=O)NNC(=O)C2=CC=CC=C2)C3=CN=CC=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













